TERT-BUTYL 2-BROMO-2-(DIETHOXYPHOSPHORYL)ACETATE

Descripción general

Descripción

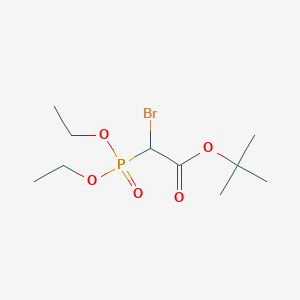

TERT-BUTYL 2-BROMO-2-(DIETHOXYPHOSPHORYL)ACETATE is a chemical compound with the molecular formula C10H20BrO5P and a molecular weight of 331.14 g/mol . It is commonly used in organic synthesis and has applications in various fields of scientific research.

Métodos De Preparación

The synthesis of TERT-BUTYL 2-BROMO-2-(DIETHOXYPHOSPHORYL)ACETATE typically involves the reaction of tert-butyl bromoacetate with diethyl phosphite. The reaction is carried out under controlled conditions to ensure high yield and purity. The ester is dissolved in diethyl ether, washed with ice-cold 10% aqueous potassium carbonate, dried over calcium chloride, filtered, and evaporated. The product is then fractionated through a Vigreux column under vacuum .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom in this compound serves as a reactive site for nucleophilic substitution. Key examples include:

-

Reaction with amines : Forms α-phosphorylated amino acid derivatives under mild basic conditions.

-

Alkoxyde substitution : Sodium hydride facilitates replacement of bromine with alkoxy groups, yielding phosphorylated esters.

Example reaction pathway (from cyclopropane synthesis studies):

-

Reaction with cinchona alkaloid-derived ammonium ylides produces stereoselective cyclopropanes.

-

Conditions : NaH (base), THF solvent, 0°C → RT.

Michael Addition-Initiated Cyclization

This compound participates in enantioselective Michael addition/ring-opening cascades:

-

Mechanism : The bromine atom acts as a leaving group, enabling attack by nucleophilic ylides. Subsequent deprotonation forms a stabilized carbanion, which undergoes conjugate addition to α,β-unsaturated esters.

-

Key reagent : Cinchonine-derived catalysts induce high stereocontrol .

Experimental data :

| Reaction Component | Details |

|---|---|

| Catalyst | Cinchonine (8 or 9) |

| Base | Sodium hydroxide |

| Solvent | Dichloromethane |

| Stereoselectivity | 94% ee |

Oxidative Transformations

Controlled oxidation of the phosphoryl group has been demonstrated:

-

Reagent : Meta-chloroperbenzoic acid (MCPBA) oxidizes the phosphorus center, forming phosphorylated oxides.

-

Workup : Sequential washing with NaHCO₃ and brine, followed by silica gel chromatography.

Hydrolysis and Ester Cleavage

The tert-butyl ester group undergoes acid-catalyzed hydrolysis:

-

Conditions : HCl (aq), THF, reflux.

-

Product : 2-Bromo-2-(diethoxyphosphoryl)acetic acid.

-

Application : Intermediate for collagenase inhibitors.

Comparative Reactivity Table

Mechanistic Insights

-

Steric effects : The tert-butyl group hinders nucleophilic attack at the carbonyl carbon, directing reactivity toward the bromine atom.

-

Electronic effects : The electron-withdrawing phosphoryl group polarizes the C-Br bond, enhancing its susceptibility to substitution.

Aplicaciones Científicas De Investigación

While comprehensive data tables and well-documented case studies for the applications of tert-butyl 2-bromo-2-(diethoxyphosphoryl)acetate are not available within the provided search results, the available literature does provide some insight into its role as a chemical intermediate.

Chemical Properties

this compound has the following chemical properties :

- IUPAC Name: this compound

- CAS Number: 179106-93-5

- Molecular Formula: C10H20BrO5P

- Molecular Weight: 331.15

- Purity: 95%

Synthetic Applications

this compound is a reagent used in organic synthesis . For example, it can be used as an intermediate phosphonate .

One study details the use of tert-butyl diethylphosphonoacetate (closely related in structure and function) in the synthesis of a chemical compound. p-chlorobenzyl bromide was reacted with tert-butyl diethylphosphonoacetate in the presence of sodium hydride to yield an intermediate phosphonate .

Another study notes that tert-butyl bromoacetate has been used in the synthesis of nitrilotriacetic acid end-functionalized polystyrene by atom transfer radical polymerization . It can also be used as a building block for substituted t-butyl acetates .

Table of Applications

Mecanismo De Acción

The mechanism of action of TERT-BUTYL 2-BROMO-2-(DIETHOXYPHOSPHORYL)ACETATE involves its reactivity as an ester and a brominated compound. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-phosphorus or carbon-oxygen bonds. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol. These reactions are facilitated by the presence of suitable catalysts and reaction conditions .

Comparación Con Compuestos Similares

TERT-BUTYL 2-BROMO-2-(DIETHOXYPHOSPHORYL)ACETATE can be compared with similar compounds such as:

tert-Butyl diethylphosphonoacetate: This compound has a similar structure but lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

tert-Butyl bromoacetate: This compound is similar but does not contain the diethoxyphosphoryl group, limiting its applications in certain synthetic routes.

The uniqueness of this compound lies in its dual functionality, allowing it to participate in a wide range of chemical reactions and making it a versatile reagent in organic synthesis .

Actividad Biológica

Tert-butyl 2-bromo-2-(diethoxyphosphoryl)acetate (CAS No. 27784-76-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, synthesis, and applications based on diverse research findings.

- Molecular Formula : CHOP

- Molecular Weight : 252.24 g/mol

- Density : 1.1 g/cm³

- Boiling Point : 274.7 °C at 760 mmHg

- LogP : 1.61

These properties suggest that the compound is relatively stable and soluble in organic solvents, making it suitable for various synthetic and biological applications.

Inhibition of Histone Deacetylases (HDACs)

One of the notable biological activities of this compound is its role as an important precursor for HDAC inhibitors. HDACs are critical enzymes involved in the regulation of gene expression through histone modification, and their inhibition has therapeutic implications in cancer treatment and neurodegenerative diseases .

Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to exhibit selective cytotoxicity against various cancer cell lines, particularly T-lymphoblastic cell lines, with IC values significantly lower than those observed in non-cancerous cells . This selectivity suggests that the compound may induce apoptosis specifically in malignant cells while sparing normal cells.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Synthesis and Evaluation :

- A study reported the synthesis of various derivatives of diethoxyphosphoryl acetate, including this compound, and evaluated their inhibitory effects on PNP (purine nucleoside phosphorylase), a target for treating T-cell malignancies . The synthesized compounds demonstrated promising inhibitory activities with low nanomolar IC values.

- Mechanistic Insights :

- In Vivo Studies :

Summary Table of Biological Activities

Propiedades

IUPAC Name |

tert-butyl 2-bromo-2-diethoxyphosphorylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20BrO5P/c1-6-14-17(13,15-7-2)8(11)9(12)16-10(3,4)5/h8H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLZQCXBJSCWQHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(C(=O)OC(C)(C)C)Br)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20BrO5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.